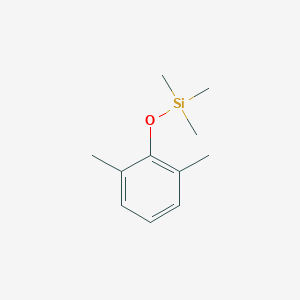

Silane, (2,6-dimethylphenoxy)trimethyl-

Description

Silane, (2,6-dimethylphenoxy)trimethyl- is an organosilicon compound characterized by a trimethylsilyl group bonded to a 2,6-dimethylphenoxy substituent. The molecular formula is C₁₁H₁₈OSi, with a calculated molecular weight of 194.09 g/mol. The 2,6-dimethylphenoxy group introduces steric bulk and electron-donating effects due to the methyl substituents, which may influence reactivity, stability, and applications in materials science (e.g., as a coupling agent or surface modifier) .

Properties

CAS No. |

16286-54-7 |

|---|---|

Molecular Formula |

C11H18OSi |

Molecular Weight |

194.34 g/mol |

IUPAC Name |

(2,6-dimethylphenoxy)-trimethylsilane |

InChI |

InChI=1S/C11H18OSi/c1-9-7-6-8-10(2)11(9)12-13(3,4)5/h6-8H,1-5H3 |

InChI Key |

MNBNTAKLVREHDB-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)O[Si](C)(C)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C)O[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Silane, (2,6-difluorophenyl)triethyl- (CAS 651027-02-0)

This compound replaces the methyl groups on the phenyl ring with fluorine atoms and substitutes trimethylsilyl with triethylsilyl. Key differences include:

Table 1: Structural and Property Comparison of Silane Derivatives

Comparison with Non-Silane Compounds Featuring 2,6-Dimethylphenoxy Groups

Mexiletine Analogs (e.g., Compound III in )

Compound III, (-)-S-3-(2,6-dimethylphenoxy)-2-methylpropanamine, shares the 2,6-dimethylphenoxy group but incorporates it into an amine structure. Key findings:

- Biological Activity: The 2,6-dimethylphenoxy group enhances use-dependent sodium channel blockade, with compound III showing 2-fold higher potency than mexiletine in blocking myotonic excitability .

- Steric and Hydrophobic Effects: The methyl groups on the phenoxy ring likely reinforce hydrophobic interactions with sodium channels, a property that may extrapolate to silane derivatives in biomaterial applications .

Acetamide Derivatives ()

Examples like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide highlight the group’s versatility. Here, the 2,6-dimethylphenoxy moiety is part of an acetamide backbone, suggesting:

- Pharmacological Potential: Acetamides with this substituent may target enzymes or receptors, whereas silane derivatives could prioritize material stability or adhesion .

Table 2: Comparison with Non-Silane Compounds

Lipophilicity and Reactivity

- The trimethylsilyl group and 2,6-dimethylphenoxy substituent likely confer moderate lipophilicity to the target silane, comparable to compound III (logP ~2.5–3.0) .

- In contrast, triethylsilyl analogs () exhibit higher logP due to longer alkyl chains, enhancing membrane permeability in biological systems or compatibility with hydrophobic matrices in materials .

Hydrolysis and Stability

- Silanes with electron-donating methyl groups (target compound) may hydrolyze slower than fluorinated analogs (), which are more electrophilic .

Research Findings and Implications

- The 2,6-dimethylphenoxy group’s steric bulk enhances hydrophobic interactions in sodium channel blockers () and may similarly improve adhesion in silane-based coatings .

- Substitutions on silicon (trimethyl vs. triethyl) critically alter reactivity profiles , with trimethylsilyl favoring faster hydrolysis for dynamic surfaces and triethylsilyl providing prolonged stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.